An In-depth Technical Guide to 3,5-Bis(benzyloxy)picolinonitrile
An In-depth Technical Guide to 3,5-Bis(benzyloxy)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(benzyloxy)picolinonitrile is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly in the realm of medicinal chemistry. Its structure, featuring a picolinonitrile core flanked by two benzyloxy groups, offers a unique combination of reactive sites, making it a versatile building block for the construction of more complex molecules with potential therapeutic applications. The strategic placement of the nitrile and benzyloxy functionalities allows for a wide range of chemical transformations, providing access to a diverse array of novel compounds. This guide provides a comprehensive overview of the known chemical properties of 3,5-Bis(benzyloxy)picolinonitrile, including its physicochemical characteristics, spectral data, and synthetic considerations.
Chemical and Physical Properties
A summary of the key quantitative data for 3,5-Bis(benzyloxy)picolinonitrile is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆N₂O₂ | [1] |
| Molecular Weight | 316.35 g/mol | [2] |
| CAS Number | 1000025-92-2 | [2] |
| Appearance | Solid (at room temperature) | Inferred from related compounds |
| Purity | ≥96% (commercially available) | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆). | [3] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 3,5-Bis(benzyloxy)picolinonitrile. Below are the expected spectral characteristics based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring and the benzyl groups, as well as the methylene protons of the benzyloxy groups. The exact chemical shifts would need to be determined experimentally.
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¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule, including the quaternary carbon of the nitrile group and the carbons of the pyridine and benzene rings.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 3,5-Bis(benzyloxy)picolinonitrile is expected to exhibit characteristic absorption bands corresponding to its functional groups:
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C≡N stretch (nitrile): A sharp absorption band is expected in the region of 2220-2260 cm⁻¹.
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C-O-C stretch (ether): Strong absorptions are anticipated in the 1000-1300 cm⁻¹ region.
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C=C and C=N stretches (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.
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=C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.
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-CH₂- stretch (aliphatic): Absorptions in the 2850-2960 cm⁻¹ range.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (316.35). Fragmentation patterns would likely involve the loss of benzyl groups or other characteristic fragments.
Experimental Protocols
Proposed Synthesis Workflow
